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Compound of Interest

Compound Name: Celogentin C

Cat. No.: B1251834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has

demonstrated potent antimitotic activity through the inhibition of tubulin polymerization.[1] With

a reported IC50 of 0.8 µM, it is significantly more potent than the established chemotherapeutic

agent vinblastine (IC50 3.0 µM).[1] While its on-target efficacy is promising, a thorough

assessment of its off-target effects is crucial for its development as a therapeutic agent. To

date, the toxicity of Celogentin C in cancer cells has not been extensively described in publicly

available literature.[1]

This guide provides a comparative framework for assessing the potential off-target effects of

Celogentin C. Due to the limited direct experimental data on Celogentin C's off-target profile,

this guide focuses on:

A comparison of Celogentin C's on-target potency with established tubulin inhibitors.

An overview of the known off-target effects and broader biological interactions of comparator

drugs, vinblastine and paclitaxel, to highlight potential areas of investigation for Celogentin
C.

Detailed experimental protocols for state-of-the-art techniques to enable researchers to

conduct comprehensive off-target profiling of Celogentin C.
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The primary mechanism of action for Celogentin C and its comparators is the disruption of

microtubule dynamics, a critical process for cell division. The following table summarizes their

reported potencies.

Compound Target
On-Target Activity
(IC50)

Reference

Celogentin C
Tubulin

Polymerization
0.8 µM [1]

Vinblastine
Tubulin

Polymerization
3.0 µM [1]

Paclitaxel
Microtubule

Stabilization

IC50 varies by cell line

(e.g., 1.8 nM - 7.2 nM

for growth inhibition in

breast cancer cell

lines)

[2]

Potential Off-Target Landscape: Insights from
Comparator Drugs
While specific off-target data for Celogentin C is not yet available, the well-characterized off-

target profiles of other tubulin inhibitors, such as vinblastine and paclitaxel, can guide the

investigation. These compounds are known to interact with a variety of other proteins and

signaling pathways, which may contribute to both their therapeutic efficacy and their toxicity

profiles.

Vinblastine: Beyond Tubulin
Vinblastine's off-target effects are linked to its interactions with various cellular components,

leading to a range of biological responses.
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Off-Target Class Specific Examples
Observed
Effect/Interaction

Reference

Signaling Kinases
c-Jun N-terminal

kinase (JNK)

Activation of JNK

signaling pathway.
[3][4]

Apoptosis Regulation
Mcl-1, Bcl-2 family

proteins

Modulation of anti-

apoptotic protein

levels.

[4][5]

Neurotransmitter

Receptors

Muscarinic,

Dopaminergic,

Histaminic Receptors

In silico predictions

show binding affinity,

potentially contributing

to nausea.

[6][7]

Actin Cytoskeleton
Gelsolin, Moesin,

Ezrin, Tropomyosin

Altered expression of

actin-associated

proteins in vincristine-

resistant leukemia

cells.

[8]

Paclitaxel: A Complex Web of Interactions
Proteomic studies have revealed that paclitaxel treatment leads to widespread changes in the

cellular proteome, indicating a broad impact on cellular signaling and function beyond its

primary effect on microtubules.
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Off-Target Class Specific Examples
Observed
Effect/Interaction

Reference

Signaling Kinases

Cyclin-dependent

kinases (CDK1,

CDK2), Aurora kinase,

Spleen tyrosine

kinase (SYK)

Altered activity and

expression,

influencing cell cycle

and paclitaxel

sensitivity.

[2][9][10]

Apoptosis & Cell

Cycle Regulators
PDCD4, BUB3

Downregulation of

tumor suppressor

PDCD4; suppression

of mitotic checkpoint

protein BUB3.

[11][12][13]

Drug Efflux Pumps P-glycoprotein (P-gp)

Overexpression can

lead to paclitaxel

resistance.

[14]

Plasma Proteins
Human Serum

Albumin (HSA)

High-affinity binding

(KD ≈ 7.4-8.9 µM),

affecting

pharmacokinetics.

[15]

Experimental Protocols for Off-Target Profiling
To comprehensively assess the off-target effects of Celogentin C, a multi-pronged approach

employing orthogonal techniques is recommended. The following are detailed methodologies

for key experiments.

Kinase Profiling
Kinase profiling is a high-throughput method to screen a compound against a large panel of

kinases to identify potential off-target interactions.

Methodology:

Compound Preparation: Prepare a stock solution of Celogentin C in a suitable solvent (e.g.,

DMSO) at a high concentration. From this, create a series of dilutions to be used in the
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assay, typically in a dose-response format.

Kinase Panel Selection: Choose a diverse panel of kinases representing different branches

of the human kinome. Several commercial services offer panels of over 400 kinases.

Assay Principle: The assay measures the ability of the test compound to inhibit the

phosphorylation of a substrate by a specific kinase. Common assay formats include:

Radiometric Assays: Utilize a radiolabeled phosphate donor ([γ-³²P]ATP or [γ-³³P]ATP) and

measure the incorporation of the radiolabel into a substrate.

Luminescence-Based Assays: Measure the depletion of ATP using an enzyme that

produces light in the presence of ATP (e.g., luciferase). Inhibition of the kinase results in

less ATP consumption and a stronger light signal.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Employs a

lanthanide-labeled antibody that recognizes a phosphorylated substrate and a

fluorescently labeled acceptor molecule. Phosphorylation brings the donor and acceptor

into proximity, generating a FRET signal.

Experimental Procedure (Example using Luminescence): a. In a multi-well plate, add the

kinase, a suitable substrate, and ATP. b. Add Celogentin C at various concentrations.

Include a positive control (a known inhibitor for that kinase) and a negative control (vehicle).

c. Incubate the reaction for a specified time at a controlled temperature to allow for the

enzymatic reaction. d. Stop the reaction and add a detection reagent that contains a

thermostable luciferase and luciferin. e. Measure the luminescence signal using a plate

reader. The signal is inversely proportional to kinase activity.

Data Analysis: Calculate the percent inhibition for each concentration of Celogentin C
relative to the controls. Plot the percent inhibition against the log of the compound

concentration and fit the data to a four-parameter logistic model to determine the IC50 value

for any inhibited kinases.
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Kinase Profiling Workflow
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Chemical Proteomics Workflow
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CETSA Workflow
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Hypothetical Off-Target Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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